3-Hydroxyoctanoate

描述

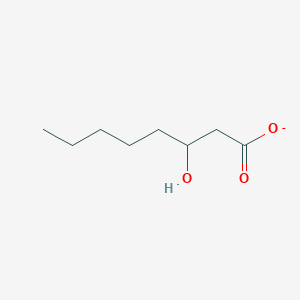

Structure

3D Structure

属性

分子式 |

C8H15O3- |

|---|---|

分子量 |

159.2 g/mol |

IUPAC 名称 |

3-hydroxyoctanoate |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1 |

InChI 键 |

NDPLAKGOSZHTPH-UHFFFAOYSA-M |

SMILES |

CCCCCC(CC(=O)[O-])O |

规范 SMILES |

CCCCCC(CC(=O)[O-])O |

同义词 |

3-hydroxyoctanoate 3-hydroxyoctanoic acid 3-hydroxyoctanoic acid, (S)- 3-hydroxyoctanoic acid, (S)-isome |

产品来源 |

United States |

Foundational & Exploratory

The Core of Virulence: A Technical Guide to 3-Hydroxyoctanoate Biosynthesis in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-hydroxyoctanoate is a crucial precursor molecule in Pseudomonas, particularly in the opportunistic pathogen Pseudomonas aeruginosa. It serves as a key building block for two major classes of virulence factors: polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers, and rhamnolipids, which are secreted biosurfactants essential for motility, biofilm formation, and host-pathogen interactions. The biosynthesis of 3-hydroxyoctanoate is intricately linked to the bacterium's central carbon metabolism and is tightly regulated by complex signaling networks. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid researchers in their study of Pseudomonas physiology and the development of novel anti-virulence strategies.

The Biosynthetic Pathway of this compound

The synthesis of (3R)-hydroxyoctanoate in Pseudomonas is not a standalone pathway but is deeply integrated with the bacterium's fatty acid metabolism. There are two primary routes for the provision of (3R)-hydroxyacyl precursors for its biosynthesis: the de novo fatty acid synthesis pathway and the β-oxidation pathway [1][2].

De Novo Fatty Acid Synthesis Pathway

When Pseudomonas is grown on carbohydrate sources like glucose or gluconate, the de novo fatty acid synthesis (FASII) pathway is the primary source of 3-hydroxyacyl intermediates. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a cycle of condensation, reduction, and dehydration reactions to build the fatty acid chain[1]. The key intermediates for this compound synthesis are (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules.

The central enzymes involved in this pathway leading to the formation of the 3-hydroxyoctanoyl-ACP intermediate include:

-

FabG (β-ketoacyl-ACP reductase): This enzyme catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP[1].

-

PhaG (3-hydroxyacyl-ACP:CoA transacylase): PhaG plays a pivotal role in diverting intermediates from the FASII pathway towards PHA synthesis. It is believed to function as a 3-hydroxyacyl-ACP thioesterase, converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyalkanoic acid, which is then activated to its CoA thioester[1]. The expression of phaG is often induced under nutrient-limiting conditions[3].

β-Oxidation Pathway

When grown on fatty acids, Pseudomonas utilizes the β-oxidation pathway for their catabolism. This pathway can also serve as a direct source of (R)-3-hydroxyacyl-CoA intermediates for PHA synthesis[1][2]. The key enzyme in this context is:

-

PhaJ (Enoyl-CoA hydratase): This enzyme catalyzes the hydration of enoyl-CoA to (R)-3-hydroxyacyl-CoA, directly feeding into the PHA synthesis pathway[1].

Formation of this compound-Containing Molecules

Once (R)-3-hydroxyoctanoyl-ACP or (R)-3-hydroxyoctanoyl-CoA is synthesized, it can be channeled into two major downstream pathways:

-

Rhamnolipid Synthesis: The enzyme RhlA is a key player in rhamnolipid biosynthesis. It is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase that catalyzes the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the lipid moiety of rhamnolipids[4][5]. RhlA shows a preference for C10 and C8 3-hydroxyacyl-ACP substrates. The resulting HAA, which can be composed of two this compound molecules, is then glycosylated by rhamnosyltransferases (RhlB and RhlC) to form mono- and di-rhamnolipids.

-

Polyhydroxyalkanoate (PHA) Synthesis: The (R)-3-hydroxyacyl-CoA monomers, including 3-hydroxyoctanoyl-CoA, are polymerized by PHA synthases (PhaC1 and PhaC2) to form medium-chain-length PHAs (mcl-PHAs)[2][6].

Quantitative Data

The production of this compound and its derivatives is highly dependent on the carbon source, nutrient availability, and the genetic background of the Pseudomonas strain.

| Parameter | Value | Condition | Reference |

| P(3HO) Accumulation | Up to 31.38% of dry cell weight | Pseudomonas mendocina grown on sodium octanoate (B1194180) for 48h in mineral salt medium. | [7][8] |

| PHA Composition from Gluconate | This compound as a major constituent | P. putida KT2442 grown on glucose, fructose, or glycerol. | [9] |

| PHA Composition from Fatty Acids | This compound as a major monomer | Pseudomonas spp. grown on even-chain-length fatty acids. | [1] |

| Rhamnolipid Production | Varies significantly (from <1 g/L to over 15 g/L) | Dependent on strain, carbon source (e.g., glycerol, plant oils), and cultivation conditions. | [10] |

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, with quorum sensing (QS) playing a central role, particularly in the context of rhamnolipid production.

Quorum Sensing Regulation

In P. aeruginosa, the production of rhamnolipids is primarily controlled by two interconnected QS systems: the las and rhl systems[11][12].

-

The las system: This system consists of the transcriptional regulator LasR and the autoinducer synthase LasI, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At high cell densities, 3-oxo-C12-HSL binds to and activates LasR, which in turn activates the expression of numerous virulence genes, including the rhl system.

-

The rhl system: This system is composed of the transcriptional regulator RhlR and the autoinducer synthase RhlI, which synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The LasR/3-oxo-C12-HSL complex activates the transcription of the rhlR and rhlI genes. Subsequently, the RhlR/C4-HSL complex directly activates the transcription of the rhlAB operon, which encodes the enzymes responsible for the synthesis of the HAA precursor of rhamnolipids[4][5][11].

-

The pqs system: The Pseudomonas quinolone signal (PQS) system also plays a role in regulating rhamnolipid synthesis. The PQS system, through its effector PqsE, positively regulates the rhl system[13].

Metabolic Regulation

The flux of intermediates towards this compound synthesis is also regulated by the overall metabolic state of the cell. Nutrient limitation, particularly nitrogen limitation in the presence of excess carbon, is a well-known trigger for both PHA and rhamnolipid production[3]. This is partly due to the upregulation of genes like phaG under these conditions, which funnels precursors from fatty acid synthesis into the PHA pathway[3].

Experimental Protocols

Quantification of this compound Monomers by GC-MS

This protocol describes the analysis of this compound monomers from bacterial biomass, typically as part of a PHA composition analysis.

1. Cell Lysis and Methanolysis: a. Harvest 10-20 mg of lyophilized bacterial cells into a screw-capped glass tube. b. Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 15% (v/v) sulfuric acid and an internal standard (e.g., methyl benzoate). c. Seal the tube tightly and heat at 100°C for 140 minutes in a heating block. d. Cool the tube to room temperature.

2. Extraction: a. Add 1 mL of distilled water to the tube and vortex vigorously for 1 minute. b. Centrifuge at 4,000 x g for 10 minutes to separate the phases. c. Carefully transfer the lower organic (chloroform) phase containing the methyl esters of the 3-hydroxyalkanoates to a new glass tube.

3. GC-MS Analysis: a. Inject 1-2 µL of the organic phase into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. GC Conditions (example):

- Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

- Carrier gas: Helium at a constant flow rate of 1 mL/min.

- Injector temperature: 250°C.

- Oven temperature program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 8°C/min, and hold for 5 minutes. c. MS Conditions (example):

- Ionization mode: Electron Impact (EI) at 70 eV.

- Scan range: m/z 50-500.

- Source temperature: 230°C. d. Data Analysis: Identify the methyl-3-hydroxyoctanoate peak based on its retention time and mass spectrum (characteristic fragment ions). Quantify the peak area relative to the internal standard.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis, such as rhlA or phaG.

1. RNA Extraction: a. Harvest bacterial cells from a mid-logarithmic or stationary phase culture by centrifugation. b. Immediately resuspend the cell pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the RNA integrity. c. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

2. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers. b. Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., rpoD, gyrB), and a SYBR Green-based qPCR master mix. b. qPCR cycling conditions (example):

- Initial denaturation: 95°C for 10 minutes.

- 40 cycles of:

- Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 1 minute. c. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products. d. Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.

Protein Expression and Purification of RhlA

This protocol provides a general workflow for the expression and purification of His-tagged RhlA from E. coli.

1. Expression: a. Clone the rhlA gene into an expression vector with an N- or C-terminal His-tag (e.g., pET vector series). b. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

2. Cell Lysis: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate at high speed to pellet the cell debris.

3. Purification: a. Load the cleared lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged RhlA protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). d. Analyze the purified protein fractions by SDS-PAGE to assess purity. e. If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.

Visualizations

Conclusion

The biosynthesis of this compound in Pseudomonas is a central metabolic hub that fuels the production of critical virulence factors. A thorough understanding of this pathway, its key enzymes, and its intricate regulatory networks is paramount for the development of novel therapeutic strategies that aim to disarm this versatile pathogen rather than kill it, thereby reducing the selective pressure for antibiotic resistance. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of Pseudomonas physiology and to those in the pursuit of innovative anti-infective agents.

References

- 1. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Control of Metabolic States in Pseudomonas putida by Tuning Polyhydroxyalkanoate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression, purification and preliminary crystallographic analysis of Pseudomonas aeruginosa RocR protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic reprogramming of Pseudomonas aeruginosa by phage-based quorum sensing modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoate, a medium-chain 3-hydroxy fatty acid, has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. It is an endogenous metabolite and a key signaling molecule, notably acting as a primary agonist for the G protein-coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3)[1][2][3]. This interaction implicates this compound in the regulation of metabolic processes, including lipolysis, and suggests its potential as a target for drug development in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its characterization, and insights into its primary signaling pathway.

Chemical and Physical Properties

Precise experimental data for this compound in its salt form is limited in the literature. Therefore, the properties of its conjugate acid, 3-hydroxyoctanoic acid, are presented here as a close proxy. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.

Table 1: Chemical and Physical Properties of 3-Hydroxyoctanoic Acid

| Property | Value | Source |

| Chemical Formula | C₈H₁₆O₃ | [3][4] |

| Molecular Weight | 160.21 g/mol | [3][5] |

| Boiling Point | 288.3 °C at 760 mmHg | [5] |

| Solubility | Soluble in chloroform (B151607), ethanol, and methanol (B129727).[6] Predicted water solubility: 13.6 g/L. | [6] |

| pKa (Strongest Acidic) | 4.84 (Predicted) | [4] |

| Physical Description | Colorless liquid. Solid form also reported.[5][7] | [5][7] |

Signaling Pathway of this compound

The primary signaling pathway of this compound involves its interaction with the G protein-coupled receptor GPR109B (HCAR3). This receptor is predominantly expressed in adipocytes and immune cells[1][2].

GPR109B Signaling Cascade

Upon binding of this compound to GPR109B, the receptor couples to a Gi-type G protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby suppressing lipolysis[2].

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of polyhydroxyalkanoates (PHAs) and their monomeric components[8][9][10][11][12][13][14][15].

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal standard (e.g., deuterated 3-hydroxyoctanoic acid)

-

Methanol containing 3% (v/v) sulfuric acid (for esterification)

-

Chloroform

-

Sodium sulfate (B86663) (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 100 µL of the biological sample, add a known amount of the internal standard.

-

Esterification: Add 2 mL of methanol containing 3% sulfuric acid. Heat the mixture at 100°C for 2 hours to convert 3-hydroxyoctanoic acid to its methyl ester.

-

Extraction: After cooling, add 1 mL of water and 1 mL of chloroform. Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Isolation: Carefully collect the lower chloroform phase, which contains the methyl ester of this compound.

-

Drying: Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject 1 µL of the dried extract into the GC-MS system.

-

Quantification: Identify the peak corresponding to the methyl this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Cell-Based Assay for GPR109B Activation

This protocol describes a general method to assess the activation of GPR109B by this compound in a cell-based system[16][17].

Objective: To determine the potency and efficacy of this compound in activating GPR109B.

Materials:

-

HEK293 cells stably expressing human GPR109B (or other suitable host cells).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

Procedure:

-

Cell Culture: Culture the GPR109B-expressing cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. The inhibition of forskolin-stimulated cAMP production indicates GPR109B activation. Calculate the EC₅₀ value to determine the potency of this compound.

Experimental Workflow

The following workflow outlines a comprehensive approach to characterizing the interaction of this compound with its receptor and its downstream effects.

This workflow provides a logical progression from the basic characterization of this compound to the detailed investigation of its biological functions.

Conclusion

This compound is a biologically significant molecule with well-defined signaling roles, primarily through the GPR109B receptor. While a comprehensive dataset of its experimental physical properties is still emerging, the information available for its conjugate acid provides a solid foundation for ongoing research. The experimental protocols and workflows outlined in this guide offer a robust framework for scientists and drug development professionals to further investigate the therapeutic potential of this intriguing hydroxy fatty acid. Future studies focusing on the precise determination of the physicochemical properties of this compound salts will be invaluable for advancing our understanding and application of this molecule.

References

- 1. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyoctanoic acid - Wikipedia [en.wikipedia.org]

- 4. NP-MRD: Showing NP-Card for 3-Hydroxyoctanoic acid (NP0086822) [np-mrd.org]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 11. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Assays | Sartorius [sartorius.com]

- 17. mdpi.com [mdpi.com]

Natural Producers of Poly(3-hydroxyoctanoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable polyesters synthesized by various microorganisms. These biopolymers are attracting significant attention in the biomedical field for applications such as drug delivery, tissue engineering, and the manufacturing of medical implants, owing to their biocompatibility and diverse mechanical properties. This technical guide provides an in-depth overview of the natural producers of P(3HO), detailing their production capabilities, the experimental protocols for their cultivation and polymer extraction, and the underlying biosynthetic pathways.

Natural Producers of Poly(this compound)

A variety of Gram-negative and some Gram-positive bacteria have been identified as natural producers of P(3HO) and other mcl-PHAs. These microorganisms typically accumulate PHAs as intracellular carbon and energy reserves, often under conditions of nutrient limitation with an excess carbon source.

Prominent among these are species from the genus Pseudomonas. Pseudomonas putida (including strains KT2442 and GPo1, also known as Pseudomonas oleovorans) is one of the most extensively studied producers of mcl-PHAs.[1] When cultivated on alkanoic acids of varying lengths, P. putida can produce a range of mcl-PHAs.[1][2] Specifically, when grown on octane (B31449) or octanoic acid, the primary monomer incorporated into the PHA polymer is 3-hydroxyoctanoic acid.[1] Another notable producer is Pseudomonas mendocina, which has been shown to produce a unique homopolymer of P(3HO) when sodium octanoate (B1194180) is the sole carbon source.[3][4]

Other bacterial genera known to produce P(3HO) or copolymers containing this compound (3HO) monomers include Comamonas and Alcaligenes. Comamonas testosteroni can synthesize mcl-PHAs with a strong presence of this compound when cultivated on various vegetable oils.[5] Additionally, an Alcaligenes species has been identified that produces a copolymer of poly-3-(3-hydroxybutyrate-co-3-hydroxyoctanoate).[6]

While bacteria are the primary focus, research into other microorganisms like archaea, fungi, and algae as producers of PHAs is ongoing.[7][8][9] Halophilic archaea, for instance, have been shown to produce PHAs, though the production of P(3HO) specifically is less documented.[7][10]

Quantitative Data on P(3HO) Production

The following tables summarize quantitative data from various studies on P(3HO) production by different natural producers.

Table 1: P(3HO) Production by Pseudomonas Species

| Strain | Carbon Source | Cultivation Method | Cell Dry Weight (g/L) | PHO Content (% of CDW) | PHO Titer (g/L) | Monomer Composition (mol%) | Reference |

| Pseudomonas putida GPo1 | Sodium octanoate | Fed-batch | 18 - 53 | 49 - 60 | 8.8 - 31.8 | 96% this compound | [11][12] |

| Pseudomonas putida KT2442 | Octanoate | Not specified | Not specified | Not specified | Not specified | Near homopolymer of P(3HO) | |

| Pseudomonas putida B-14875 | Octanoate | Batch | 4.1 - 6.1 | Not specified | Not specified | Not specified | [1] |

| Pseudomonas putida KT2440 | Octanoate | Batch | 5.6 - 6.5 | Not specified | Not specified | Not specified | [1] |

| Pseudomonas putida GN112 | Octanoate | Batch | 5.5 - 6.9 | Not specified | Not specified | Not specified | [1] |

| Pseudomonas mendocina | Sodium octanoate | Batch | Not specified | 31.38 | Not specified | Homopolymer of P(3HO) | [3] |

Table 2: P(3HO) Production by Other Bacterial Species

| Strain | Carbon Source | Cultivation Method | Cell Dry Weight (g/L) | PHA Content (% of CDW) | PHA Titer (g/L) | Monomer Composition | Reference |

| Comamonas testosteroni | Vegetable oils | Batch | Not specified | 78.5 - 87.5 | Not specified | C6-C14 3-hydroxy acids, with a strong presence of this compound | [5] |

| Alcaligenes spp. | Spent engine oil | Batch | Not specified | 45 | Not specified | Co-polymer of poly-3-(3-hydroxybutyrate-Co-3-hydroxyoctanoate) | [6] |

Experimental Protocols

General Workflow for P(3HO) Production and Analysis

Detailed Methodologies

1. Bacterial Strain and Culture Conditions:

-

Strain: Pseudomonas putida GPo1 (ATCC 29347) is a commonly used strain for P(3HO) production.[11][13]

-

Media: A mineral salts medium (MSM) is typically used for cultivation.[12][13] For precultures, E medium can also be utilized.[13]

-

Carbon Source: Sodium octanoate is a direct precursor and effective carbon source for P(3HO) production.[11][12]

-

Cultivation: Fed-batch cultivation is a preferred method to achieve high cell densities and P(3HO) content.[11][12] The process is often carried out in a bioreactor with controlled pH, temperature (e.g., 30°C), and dissolved oxygen levels (e.g., 20-40% partial pressure).[11][12]

-

Nutrient Limitation: Nitrogen limitation is a common strategy to induce P(3HO) accumulation. This can be achieved by controlling the feed of a nitrogen source, such as ammonium (B1175870) octanoate.[11][12]

2. P(3HO) Extraction and Purification:

-

Cell Harvesting: Bacterial cells are harvested from the culture medium by centrifugation.[14]

-

Extraction: Several methods can be employed for P(3HO) extraction. Acetone extraction has shown high recovery rates (e.g., 94%).[11][12] Other solvents like chloroform (B151607) can also be used.[15] The process involves treating the dried cell biomass with the solvent to dissolve the intracellular P(3HO).

-

Purification: The P(3HO) is then precipitated from the solvent, often by adding a non-solvent like methanol. The precipitate is then washed and dried to obtain the purified polymer.

3. P(3HO) Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method to determine the monomeric composition of the PHA. The polymer is first subjected to methanolysis to convert the monomers into their methyl ester derivatives, which are then analyzed by GC-MS.[3][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the polyester, such as the carbonyl (C=O) group.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques to elucidate the detailed chemical structure of the polymer.[3][5]

Biosynthetic Pathway of P(3HO)

The biosynthesis of mcl-PHAs, including P(3HO), is closely linked to the fatty acid metabolism of the bacteria. There are two main pathways that supply the (R)-3-hydroxyacyl-CoA precursors for polymerization.

Pathway I: From Fatty Acid β-Oxidation: When bacteria are grown on fatty acids like octanoic acid, the intermediates of the β-oxidation cycle serve as precursors for PHA synthesis. The key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), converts an intermediate of the β-oxidation pathway, enoyl-CoA, directly to (R)-3-hydroxyacyl-CoA.

Pathway II: From De Novo Fatty Acid Synthesis: Precursors for mcl-PHA can also be derived from the de novo fatty acid synthesis pathway. In this case, (R)-3-hydroxyacyl-ACP intermediates are converted to (R)-3-hydroxyacyl-CoA by the action of 3-hydroxyacyl-ACP-CoA transacylase (PhaG).[16]

The resulting (R)-3-hydroxyacyl-CoA monomers, including (R)-3-hydroxyoctanoyl-CoA, are then polymerized by PHA synthase (PhaC) to form the P(3HO) polymer, which is stored as intracellular granules.

Conclusion

A range of bacteria, with Pseudomonas species being the most prominent, are natural producers of P(3HO). The production of this biopolymer can be optimized through controlled fermentation strategies, such as fed-batch cultivation under nutrient-limiting conditions. The established protocols for extraction and characterization allow for the recovery and analysis of high-purity P(3HO). Understanding the underlying biosynthetic pathways is crucial for metabolic engineering efforts aimed at enhancing P(3HO) yields and tailoring its properties for specific biomedical applications. This technical guide provides a foundational understanding for researchers and professionals in drug development and materials science to explore the potential of P(3HO) as a versatile and sustainable biomaterial.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of medium chain length poly(3-hydroxyalkanoates) (mcl-PHAs) by Comamonas testosteroni during cultivation on vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of Polyhydroxyalkanoates by Two Halophilic Archaeal Isolates from Chott El Jerid Using Inexpensive Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyhydroxyalkanoates Biosynthesis Service from Algae - Algae [lifeasible.com]

- 9. Microalgae as source of polyhydroxyalkanoates (PHAs) - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Production, and Biotechnological Applications of Exopolysaccharides and Polyhydroxyalkanoates by Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Production of polyhydroxyalkanoates (PHAs) by Bacillus megaterium using food waste acidogenic fermentation-derived volatile fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of 3-Hydroxyoctanoate in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoate (3HO) is a medium-chain-length (mcl) 3-hydroxy fatty acid that plays a central role in the metabolism of numerous bacteria, most notably as a key monomeric building block for the biosynthesis of polyhydroxyalkanoates (PHAs). These biodegradable polyesters are accumulated as intracellular carbon and energy reserves and have garnered significant interest as sustainable alternatives to conventional plastics. Beyond its role in PHA metabolism, this compound and its derivatives are also implicated in other critical cellular processes, including the production of virulence factors and quorum sensing. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted roles of this compound in bacterial metabolism, with a focus on the underlying enzymatic machinery, regulatory networks, and experimental methodologies.

Introduction

The metabolic versatility of bacteria allows for the synthesis and catabolism of a vast array of organic molecules. Among these, 3-hydroxyalkanoates are of particular importance due to their role as precursors for PHAs. This compound, an eight-carbon 3-hydroxy fatty acid, is a prominent monomer in mcl-PHAs, which are produced by a variety of bacteria, particularly fluorescent pseudomonads such as Pseudomonas putida. The physical properties of PHAs, such as their flexibility and thermoplasticity, are directly influenced by the length of the alkyl side chains of their constituent monomers. The incorporation of this compound imparts elastomeric properties to the resulting polymer, making it a valuable component for various biomedical and industrial applications. Understanding the metabolic pathways and regulatory circuits that govern the flux of this compound is therefore crucial for the targeted engineering of bacteria for enhanced PHA production and the development of novel antimicrobial strategies.

Biosynthesis of this compound

The primary route for the formation of (R)-3-hydroxyoctanoyl-CoA, the direct precursor for its incorporation into PHAs, is through the β-oxidation pathway of fatty acids. When bacteria are cultured on alkanoic acids like octanoate (B1194180), the fatty acid is activated to octanoyl-CoA and subsequently enters the β-oxidation cycle.

Key enzymes involved in the provision of (R)-3-hydroxyoctanoyl-CoA from the β-oxidation of octanoate include:

-

Acyl-CoA Synthetase (FadD): Activates octanoate to octanoyl-CoA.

-

Acyl-CoA Dehydrogenase: Oxidizes octanoyl-CoA to trans-2-enoyl-CoA.

-

(R)-specific enoyl-CoA hydratase (PhaJ): Hydrates trans-2-enoyl-CoA to (R)-3-hydroxyoctanoyl-CoA. This is a key enzyme that shunts intermediates from the β-oxidation pathway to PHA synthesis.

Alternatively, when grown on unrelated carbon sources such as sugars, bacteria can synthesize this compound precursors through the de novo fatty acid synthesis pathway. In this pathway, (R)-3-hydroxyacyl-ACP intermediates are converted to their corresponding CoA thioesters by the action of 3-hydroxyacyl-ACP:CoA transacylase (PhaG) .

The final step in the synthesis of poly(this compound) (P(3HO)) is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers, which is catalyzed by PHA synthase (PhaC) . In pseudomonads, Class II PHA synthases (PhaC1 and PhaC2) are responsible for polymerizing mcl-hydroxyacyl-CoAs.

Degradation of Poly(this compound)

The intracellular degradation of P(3HO) is a dynamic process that allows bacteria to utilize their stored carbon and energy reserves. This process is primarily mediated by intracellular PHA depolymerases (PhaZ) , which hydrolyze the ester bonds of the polymer to release (R)-3-hydroxyoctanoic acid monomers. These monomers can then be activated to (R)-3-hydroxyoctanoyl-CoA by an acyl-CoA synthetase and subsequently re-enter the β-oxidation pathway to generate acetyl-CoA, which feeds into central metabolism.

Some bacteria also secrete extracellular PHA depolymerases that can degrade P(3HO) present in the environment, allowing them to utilize it as an external carbon source.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound and its polymerization.

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| P(3HO) Depolymerase | Pseudomonas fluorescens GK13 | p-Nitrophenyl octanoate | 190 µM | 19.4 U/mg | [1] |

| P(3HO) Depolymerase | Pseudomonas fluorescens GK13 | P(3HO) | 34 µg/ml | 76 U/mg | [1] |

| Organism | Strain | Carbon Source | PHA Content (% CDW) | Monomer Composition | Reference |

| Pseudomonas putida | KT2440 | Octanoate | 21% | 2.5% 3HHx, 20% 3HO, 72.5% 3HD, 5% 3HDD | [2] |

| Pseudomonas mendocina | Sodium Octanoate | 31.38% | 100% 3HO | [3] | |

| Pseudomonas oleovorans | Octanoate | Varies with dilution rate | 12% 3HHx, 88% 3HO | [4] |

Regulatory Networks

The metabolism of this compound is tightly regulated at both the transcriptional and post-transcriptional levels to ensure a balanced flux of carbon and energy.

The GacS/GacA Two-Component System

The global two-component system, consisting of the sensor kinase GacS and the response regulator GacA , plays a crucial role in regulating the expression of the pha operon in many pseudomonads.[5][6] In response to yet-to-be-fully-identified signals, GacS autophosphorylates and transfers the phosphoryl group to GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) such as RsmY and RsmZ . These sRNAs, in turn, sequester the translational repressor protein RsmA , thereby relieving the repression of target mRNAs, including those of the pha genes.[7][8][9] Disruption of gacS has been shown to abolish mcl-PHA production in Pseudomonas putida CA-3.[5]

Carbon Catabolite Repression (CCR)

The global regulators Crc and Hfq are involved in carbon catabolite repression, which ensures that bacteria preferentially utilize more favorable carbon sources. Crc and Hfq can form a complex that binds to the translation initiation regions of target mRNAs, including those for PHA synthesis, thereby repressing their translation.[10][11] The activity of the Crc/Hfq complex is antagonized by the sRNAs CrcY and CrcZ, which are under the control of the CbrA/CbrB two-component system.

Broader Roles in Bacterial Metabolism and Signaling

While the primary role of this compound is as a PHA monomer, it and its derivatives are also involved in other important cellular functions.

Rhamnolipid Biosynthesis

In Pseudomonas aeruginosa, (R)-3-hydroxyacyl-CoAs, including 3-hydroxyoctanoyl-CoA, are precursors for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). HAAs are the hydrophobic moiety of rhamnolipids, which are biosurfactants that play a critical role in swarming motility, biofilm formation, and virulence.[10][12][13][14] The enzyme RhlA catalyzes the formation of HAAs from two molecules of (R)-3-hydroxyacyl-CoA.

Quorum Sensing and Antimicrobial Activity

Free (R)-3-hydroxyoctanoic acid has been shown to inhibit the production of the quorum sensing-regulated virulence factor pyocyanin (B1662382) in Pseudomonas aeruginosa PAO1.[15][16] This suggests a potential role for 3-hydroxyalkanoic acids as signaling molecules in bacterial communication. Furthermore, 3-hydroxyoctanoic acid and its derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi, with the presence of the carboxylic group being essential for this activity.[15][16]

Experimental Protocols

Extraction and Quantification of P(3HO)

Protocol: Sodium Hypochlorite (B82951) Digestion and Solvent Extraction

This method is effective for the extraction and purification of PHA from bacterial biomass.

-

Harvest Cells: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes) to pellet the cells. Wash the pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

-

Cell Digestion: Resuspend a known weight of lyophilized cells in a sodium hypochlorite solution (e.g., 5% active chlorine) at a concentration of approximately 50 g/L. Incubate at 37°C for 1-2 hours with agitation to digest the non-PHA cellular material.

-

PHA Recovery: Centrifuge the suspension to collect the PHA granules. Wash the pellet sequentially with distilled water, ethanol (B145695), and methanol (B129727) to remove residual hypochlorite and lipids.

-

Solvent Extraction: Dissolve the washed PHA pellet in a suitable solvent such as chloroform (B151607) or anisole (B1667542) by heating (e.g., 60°C for chloroform, 100-130°C for anisole) for 2-3 hours.[7]

-

Precipitation: Precipitate the PHA by adding the polymer solution to a non-solvent, such as cold methanol or ethanol (e.g., 10 volumes of non-solvent to 1 volume of polymer solution).

-

Final Recovery: Collect the precipitated PHA by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Methanolysis: Subject a known amount of dried PHA to acid-catalyzed methanolysis. Resuspend the sample in a mixture of chloroform, methanol, and sulfuric acid (e.g., 1 ml chloroform, 0.85 ml methanol, 0.15 ml H₂SO₄) and heat at 100°C for 3-4 hours. This converts the this compound monomers into their methyl ester derivatives.

-

Extraction: After cooling, add water and vortex to extract the methyl esters into the chloroform phase.

-

Analysis: Analyze the chloroform phase by GC-MS. The resulting this compound methyl esters can be identified and quantified by comparison with known standards.

PHA Synthase Activity Assay

This spectrophotometric assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) during the polymerization of (R)-3-hydroxyacyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

(R)-3-hydroxyoctanoyl-CoA (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Cell-free extract or purified PHA synthase

-

-

Initiation: Start the reaction by adding the enzyme to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).

-

Calculation: Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantification of Intracellular this compound

This protocol, adapted from methods for short-chain fatty acid analysis, can be used to quantify the intracellular concentration of free this compound using LC-MS.[3][17]

-

Cell Quenching and Lysis: Rapidly quench the metabolism of a known number of bacterial cells by, for example, immersion in cold methanol. Lyse the cells using methods such as sonication or bead beating in a suitable buffer.

-

Extraction: Add an internal standard (e.g., a stable isotope-labeled this compound) to the cell lysate. Extract the fatty acids using an organic solvent mixture (e.g., chloroform:methanol).

-

Phase Separation: Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers.

-

Derivatization (Optional but Recommended): For improved chromatographic separation and sensitivity, derivatize the extracted fatty acids.

-

LC-MS Analysis: Analyze the extracted and derivatized sample by liquid chromatography-mass spectrometry. Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Conclusion and Future Perspectives

This compound stands as a critical metabolite at the crossroads of energy storage, fatty acid metabolism, and cellular regulation in bacteria. Its primary role as a monomer for the synthesis of elastomeric mcl-PHAs has driven extensive research into the metabolic engineering of bacteria for bioplastic production. The elucidation of the biosynthetic and degradative pathways, along with the key enzymes involved, has provided a solid foundation for these efforts.

Future research should focus on several key areas. A more detailed quantitative understanding of the kinetic parameters of PHA synthases with 3-hydroxyoctanoyl-CoA will be invaluable for the development of more accurate metabolic models. Further investigation into the signaling roles of free this compound and its derivatives may uncover novel regulatory mechanisms and potential targets for antimicrobial drug development. The exploration of alternative metabolic fates of this compound could reveal new biosynthetic capabilities in bacteria. Continued advancements in synthetic biology and metabolic engineering, guided by a deep understanding of the fundamental role of this compound, will undoubtedly pave the way for the development of more efficient and sustainable microbial cell factories for the production of valuable biopolymers and other specialty chemicals.

References

- 1. Frontiers | Contribution of Short Chain Fatty Acids to the Growth of Pseudomonas aeruginosa in Rhinosinusitis [frontiersin.org]

- 2. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Pseudomonas aeruginosa Using Fatty Acid Analysis -Korean Journal of Clinical Laboratory Science | Korea Science [koreascience.kr]

- 4. GacS-Dependent Regulation of Polyhydroxyalkanoate Synthesis in Pseudomonas putida CA-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RetS Regulates Phage Infection in Pseudomonas aeruginosa via Modulating the GacS/GacA Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Architectural principles for Hfq/Crc-mediated regulation of gene expression | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 16. mdpi.com [mdpi.com]

- 17. Comparative Analysis of phaC1 and phaC2 Genes Encoding Polyhydroxyalkanoate Synthase in Cupriavidus malaysiensis USMAA1020T - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to polyhydroxyalkanoate structure and diversity

An In-depth Technical Guide to the Structure and Diversity of Polyhydroxyalkanoates

Introduction

Polyhydroxyalkanoates (PHAs) are a complex class of biodegradable polyesters synthesized by a wide range of microorganisms, primarily bacteria, as intracellular carbon and energy storage granules.[1][2][3] These biopolymers have garnered significant scientific and commercial interest as a sustainable alternative to conventional petroleum-based plastics due to their biodegradability, biocompatibility, and production from renewable resources.[4][5][6] The remarkable diversity within the PHA family, stemming from the incorporation of over 150 different monomer units, allows for the production of materials with a vast spectrum of properties, ranging from rigid thermoplastics to flexible elastomers.[7][8] This guide provides a detailed exploration of the core structure of PHAs, their extensive diversity, and the key experimental protocols used for their characterization, tailored for researchers, scientists, and professionals in drug development.

Core Structure of Polyhydroxyalkanoates

PHAs are linear polyesters composed of (R)-3-hydroxy fatty acid monomers linked by ester bonds.[2][9] The general chemical structure consists of a repeating unit where the 'R' group is an alkyl side chain and 'n' represents the degree of polymerization, which can range from 100 to 30,000 units.[1][3] This fundamental structure is the building block for the entire PHA family. The variability in the chemical nature of the 'R' side chain is the primary determinant of the physical and chemical properties of the resulting polymer.[8]

Diversity of Polyhydroxyalkanoates

The extensive diversity of PHAs is a direct result of the variable composition of the monomer units that microorganisms can synthesize and polymerize. This diversity is primarily categorized based on the number of carbon atoms in the monomeric side chain ('R' group).

Classification based on Monomer Chain Length:

-

Short-Chain-Length PHAs (scl-PHAs): These polymers are composed of monomers containing 3 to 5 carbon atoms.[2][3] The most common example is poly(3-hydroxybutyrate) (PHB), which is a homopolymer of 3-hydroxybutyrate (B1226725) monomers.[1] Scl-PHAs are generally characterized by their high crystallinity, rigidity, and brittleness, with properties similar to polypropylene.[2][7] Another common scl-PHA is poly(3-hydroxyvalerate) (PHV).

-

Medium-Chain-Length PHAs (mcl-PHAs): Mcl-PHAs consist of monomers with 6 to 14 carbon atoms.[2][3] These polymers are typically amorphous, have elastomeric properties, and exhibit lower melting points and higher flexibility compared to scl-PHAs.[2][9] An example is poly(3-hydroxyoctanoate) (PHO).[1]

-

Long-Chain-Length PHAs (lcl-PHAs): This class includes PHAs with monomers containing 15 or more carbon atoms.[2][5]

The incorporation of different monomer units can result in the formation of copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which can exhibit improved properties like increased flexibility and impact strength compared to their homopolymer counterparts.[4][7]

Quantitative Data Presentation

The properties of PHAs are highly dependent on their monomeric composition. The following table summarizes key quantitative data for some common PHAs.

| PHA Type | Monomer Unit(s) | Carbon Chain Length | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Crystallinity (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| PHB | 3-hydroxybutyrate | 4 | 175 | 5 | 60-80 | 30-35 | 5 |

| PHV | 3-hydroxyvalerate | 5 | 110 | -15 | 30-50 | - | - |

| PHBV | 3-hydroxybutyrate, 3-hydroxyvalerate | 4, 5 | 75-170 | -5 - 2 | 30-60 | 20-30 | 15-50 |

| P4HB | 4-hydroxybutyrate | 4 | 60 | -50 | 30-50 | 104 | 1000 |

| mcl-PHA | C6-C14 monomers | 6-14 | 40-65 | -40 - -25 | 20-30 | 5-15 | 250-400 |

Data compiled from multiple sources.[7][10][11] Note that specific values can vary depending on the microbial strain, substrate, and processing conditions.

Experimental Protocols for PHA Characterization

Accurate characterization of PHAs is crucial for understanding their structure-property relationships and for quality control. The following are detailed methodologies for key analytical techniques.

Gas Chromatography (GC) for Monomer Composition Analysis

Purpose: To identify and quantify the monomeric composition of PHA polymers.

Methodology:

-

Sample Preparation (Methanolysis):

-

Weigh approximately 10 mg of dried PHA-containing biomass or purified PHA into a screw-capped test tube.[12]

-

Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% (v/v) sulfuric acid.[12]

-

Include an internal standard, such as methyl benzoate, for quantification.[13]

-

Seal the tube tightly and heat at 100°C for 140 minutes to facilitate the conversion of the PHA monomers into their corresponding methyl esters.[12]

-

After cooling to room temperature, add 1 mL of deionized water and vortex to separate the organic and aqueous phases.[12]

-

The lower organic phase, containing the 3-hydroxyalkanoic acid methyl esters, is carefully collected for analysis.[12]

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[13]

-

Injection: Inject 1 µL of the organic phase into the GC.

-

Temperature Program:

-

Initial oven temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 8°C/min.

-

Hold: Maintain at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Detection: The mass spectrometer is operated in total-ion scan mode, typically over a mass-to-charge ratio (m/z) range of 45–600.[12]

-

Analysis: The resulting chromatogram will show peaks corresponding to the different monomer methyl esters. Identification is achieved by comparing their retention times and mass spectra to those of known standards or library data. Quantification is performed by comparing the peak areas of the monomers to the peak area of the internal standard.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To provide detailed information about the chemical structure, monomer composition, and microstructure of PHAs.[14]

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified PHA sample in approximately 0.75 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in an NMR tube.[15]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

NMR Analysis:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Spectroscopy:

-

Acquire a proton (¹H) NMR spectrum.

-

Typical signals for PHB include a doublet around 1.2-1.3 ppm (methyl group, -CH₃), a multiplet around 2.4-2.6 ppm (methylene group, -CH₂-), and a multiplet around 5.2-5.3 ppm (methine group, -CH-).[16]

-

The integration of these peaks can be used to determine the relative amounts of different monomers in a copolymer.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 (¹³C) NMR spectrum.

-

This provides information on the different carbon environments within the polymer. For PHB, characteristic peaks appear for the methyl, methylene, methine, and carbonyl carbons.[17]

-

-

2D NMR (COSY, HMQC, HMBC):

-

For complex or novel PHA structures, two-dimensional NMR techniques can be employed to establish the connectivity between protons and carbons, confirming the exact monomer structures and their linkages.[17]

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the observed chemical shifts to the respective protons and carbons in the PHA structure.

-

For copolymers, calculate the molar ratio of the different monomers by comparing the integral values of their characteristic peaks in the ¹H NMR spectrum.[14]

-

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PHA polymer.[18][19]

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of the purified PHA sample (e.g., 1-2 mg/mL) in a suitable mobile phase solvent, such as chloroform or tetrahydrofuran (B95107) (THF).[19]

-

Filter the solution through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.

-

-

GPC Analysis:

-

Instrument: A GPC system consisting of a pump, injector, a set of columns, and a detector.

-

Mobile Phase: A solvent that completely dissolves the polymer, such as chloroform or THF, is pumped at a constant flow rate.

-

Columns: A series of columns packed with porous gel particles of varying pore sizes is used to separate the polymer molecules based on their hydrodynamic volume.[18][20] Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and have a longer retention time.[19]

-

Detector: A refractive index (RI) detector is most commonly used for PHA analysis.[21]

-

Calibration: The system must be calibrated using a series of narrow-polydispersity polymer standards (e.g., polystyrene) of known molecular weights. A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume/time.[18]

-

-

Data Analysis:

-

Inject the prepared PHA sample into the GPC system.

-

The elution profile (chromatogram) is recorded.

-

Using the calibration curve, the molecular weight distribution of the PHA sample is determined.[21]

-

Software is used to calculate Mn, Mw, and the PDI, which provides an indication of the breadth of the molecular weight distribution.[19]

-

References

- 1. specialchem.com [specialchem.com]

- 2. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ugr.es [ugr.es]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | What Has Been Trending in the Research of Polyhydroxyalkanoates? A Systematic Review [frontiersin.org]

- 7. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. Determination of copolymer compositions in polyhydroxyalkanoates using 1H benchtop nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Solid-State Nuclear Magnetic Resonance (NMR) and Nuclear Magnetic Relaxation Time Analyses of Molecular Mobility and Compatibility of Plasticized Polyhydroxyalkanoates (PHA) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 19. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 20. fiveable.me [fiveable.me]

- 21. youtube.com [youtube.com]

3-hydroxyoctanoate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyoctanoate, a molecule of significant interest in microbiology, materials science, and pharmacology. This document details its chemical identity, biological synthesis, role as a signaling molecule, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the conjugate base of 3-hydroxyoctanoic acid, a medium-chain beta-hydroxy fatty acid. At physiological pH, it exists predominantly in its anionic form. The primary identifier for its parent acid is the CAS Number 14292-27-4.[1][2]

Chemical Structure:

Source: PubChem CID 26613

Physicochemical and Predicted Properties of 3-Hydroxyoctanoic Acid:

| Property | Value | Source |

| CAS Number | 14292-27-4 | [1][2] |

| Molecular Formula | C8H16O3 | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| IUPAC Name | 3-hydroxyoctanoic acid | [1] |

| Synonyms | 3-hydroxycaprylic acid, β-hydroxyoctanoic acid | [1] |

| Predicted pKa (Strongest Acidic) | 4.84 | [3][4][5] |

| Predicted Water Solubility | 13.6 g/L | [3][5] |

| Predicted logP | 1.44 | [3][4][5] |

| Physical State | Solid | [3] |

| Solubility | Soluble in ethanol, chloroform, methanol.[6] |

Biological Significance

This compound plays a dual role in biological systems, primarily as a monomer for bioplastic production in bacteria and as a signaling molecule in mammals.

Monomer for Polyhydroxyalkanoate (PHA) Biosynthesis

This compound is a key monomer for the microbial synthesis of a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). Specifically, it is the repeating unit in the homopolymer poly(this compound) (P(3HO)), a medium-chain-length PHA (mcl-PHA) with applications in tissue engineering and as a biodegradable plastic.

The biosynthesis of PHAs, including P(3HO), is a well-characterized metabolic pathway in many bacteria, such as those of the Pseudomonas genus. This pathway serves as a mechanism for carbon and energy storage, particularly under conditions of nutrient limitation with an excess carbon source. There are three main pathways for PHA biosynthesis, with the de novo fatty acid synthesis pathway being a key route for the production of mcl-PHAs from unrelated carbon sources like sugars.

References

- 1. 3-Hydroxyoctanoic acid | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyoctanoic acid - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyoctanoic acid (HMDB0001954) [hmdb.ca]

- 4. NP-MRD: Showing NP-Card for 3-Hydroxyoctanoic acid (NP0086822) [np-mrd.org]

- 5. Showing Compound 3-Hydroxyoctanoic acid (FDB022761) - FooDB [foodb.ca]

- 6. caymanchem.com [caymanchem.com]

A Technical Guide to the Synthesis of 3-Hydroxyoctanoate from Octanoic Acid: Theoretical Yield, Biosynthetic Pathways, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxyoctanoate, a chiral molecule with significant potential in the development of novel pharmaceuticals and biodegradable polymers, can be efficiently synthesized from octanoic acid through microbial fermentation. This technical guide provides an in-depth analysis of the theoretical yield, the underlying biosynthetic pathways, and detailed experimental protocols for the production of this compound. The primary route of synthesis involves the biotransformation of octanoic acid by microorganisms, most notably Pseudomonas putida, via a modified β-oxidation pathway. This guide consolidates quantitative data from various studies, presents detailed experimental methodologies, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers in the field.

Theoretical Yield of this compound from Octanoic Acid

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactant, based on the stoichiometry of the chemical reaction. The conversion of octanoic acid to this compound is a multi-step enzymatic process.

Stoichiometry and Balanced Chemical Equation

The overall conversion of octanoic acid to this compound can be represented by the following balanced chemical equation, considering the initial activation of octanoic acid to its coenzyme A (CoA) ester:

Octanoic Acid + ATP + H₂O → 3-Hydroxyoctanoic Acid + AMP + PPi

-

Octanoic Acid (C₈H₁₆O₂): Molar Mass = 144.21 g/mol

-

3-Hydroxyoctanoic Acid (C₈H₁₆O₃): Molar Mass = 160.21 g/mol

Calculation of Theoretical Yield

Based on the 1:1 molar ratio between octanoic acid and this compound in the balanced equation, the theoretical mass yield can be calculated as follows:

Theoretical Yield (%) = (Molar Mass of 3-Hydroxyoctanoic Acid / Molar Mass of Octanoic Acid) * 100 Theoretical Yield (%) = (160.21 g/mol / 144.21 g/mol ) * 100 ≈ 111.09%

This means that for every 100 grams of octanoic acid consumed, a theoretical maximum of 111.09 grams of this compound can be produced. The increase in mass is due to the addition of a hydroxyl group (-OH) during the biotransformation process.

Biosynthetic Pathway: Modified β-Oxidation

The biosynthesis of this compound from octanoic acid in microorganisms like Pseudomonas putida occurs via the initial steps of the β-oxidation pathway. This metabolic process is primarily designed to break down fatty acids for energy production; however, intermediates of this pathway can be harnessed for the synthesis of valuable molecules.

The key enzymatic steps are:

-

Activation: Octanoic acid is activated to octanoyl-CoA by an acyl-CoA synthetase, a reaction that consumes one molecule of ATP.

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of octanoyl-CoA, forming trans-2-octenoyl-CoA and reducing FAD to FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-octenoyl-CoA, resulting in the formation of (S)-3-hydroxyoctanoyl-CoA.

-

Thioesterase Activity: A thioesterase can then cleave the CoA group from 3-hydroxyoctanoyl-CoA to yield 3-hydroxyoctanoic acid.

Alternatively, the 3-hydroxyoctanoyl-CoA can be utilized by PHA synthase to produce poly(this compound) (PHO), which can subsequently be hydrolyzed to obtain the this compound monomer.

Biosynthetic pathway of this compound from octanoic acid.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the production of poly(this compound) (PHO), the polymer of this compound, from which the monomer can be derived.

| Microorganism | Substrate | Cultivation Method | Cell Dry Weight (g/L) | PHO Content (% of CDW) | PHO Titer (g/L) | Reference |

| Pseudomonas putida GPo1 | Sodium Octanoate (B1194180) | Fed-batch | 53 | 60 | 31.8 | [1][2] |

| Pseudomonas putida GPo1 | Sodium Octanoate | Fed-batch | 37 | 55 | 20.35 | [1][2] |

| Pseudomonas putida GPo1 | Sodium Octanoate | Fed-batch | 18 | 49 | 8.82 | [1][2] |

| P. putida & B. subtilis (consortium) | Sodium Octanoate | Batch | 3.93 - 3.96 | ~47 | 1.83 - 1.88 | [3] |

Experimental Protocols

Microbial Fermentation for PHO Production

This protocol is adapted from studies using Pseudomonas putida for the production of PHO from octanoic acid.[1][2]

4.1.1. Culture Media and Conditions

-

Inoculum Preparation: A single colony of Pseudomonas putida is used to inoculate a seed culture in a suitable medium (e.g., Luria-Bertani broth) supplemented with a carbon source. The culture is incubated at 30°C with shaking until it reaches the exponential growth phase.

-

Fermentation Medium: A mineral salts medium (MSM) is typically used, containing a nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) buffer, and trace elements. Sodium octanoate is supplied as the primary carbon source.

-

Fermentation Parameters:

-

Temperature: 30°C

-

pH: Maintained at 7.0 using automated addition of an acid (e.g., H₂SO₄) or a base (e.g., NaOH).

-

Dissolved Oxygen (DO): Maintained at a set level (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.

-

Feeding Strategy: In a fed-batch culture, a concentrated solution of sodium octanoate is fed into the bioreactor to maintain a constant supply of the carbon source and to control the growth rate.

-

General workflow for PHO production via fermentation.

Extraction and Hydrolysis of PHO to this compound

4.2.1. PHO Extraction

-

Cell Lysis: The harvested bacterial cells are subjected to lysis to release the intracellular PHO granules. This can be achieved through methods such as solvent extraction, enzymatic digestion, or mechanical disruption.

-

Solvent Extraction: A common method involves suspending the lyophilized cell biomass in a solvent like chloroform (B151607) or acetone. The PHO dissolves in the solvent, while other cellular components remain largely insoluble.

-

Purification: The PHO solution is then filtered or centrifuged to remove cell debris. The polymer is precipitated by adding a non-solvent, such as cold methanol (B129727) or ethanol.

-

Drying: The precipitated PHO is collected and dried under vacuum.

4.2.2. Hydrolysis of PHO

-

Acid or Base Hydrolysis: The purified PHO is hydrolyzed to its monomeric units, 3-hydroxyoctanoic acid. This can be achieved by heating the polymer in an acidic (e.g., sulfuric acid in methanol) or alkaline (e.g., sodium hydroxide) solution.

-

Purification of this compound: After hydrolysis, the reaction mixture is neutralized, and the 3-hydroxyoctanoic acid is extracted using an organic solvent (e.g., diethyl ether or ethyl acetate). The solvent is then evaporated to yield the purified product.

Analytical Methods for Quantification

-

Gas Chromatography (GC): this compound is often derivatized (e.g., methylated) to increase its volatility for GC analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or MS) can also be used for the quantification of this compound.

Conclusion

The production of this compound from octanoic acid using microbial systems presents a promising and sustainable alternative to traditional chemical synthesis. Understanding the theoretical yield and the underlying biosynthetic pathways is crucial for optimizing production processes. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and scale up the production of this valuable platform chemical. Further research in metabolic engineering and bioprocess optimization holds the potential to significantly improve the efficiency and economic viability of this compound production.

References

- 1. Hydrolytic and enzymatic incubation of polyhydroxyoctanoate (PHO): a short-term in vitro study of a degradable bacterial polyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Genetic Blueprint of Polyhydroxyalkanoate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the genetic underpinnings of Polyhydroxyalkanoate (PHA) synthesis. As biodegradable and biocompatible polyesters, PHAs represent a promising alternative to conventional plastics and hold significant potential in the biomedical field, including for drug delivery applications. Understanding the intricate genetic and regulatory networks governing their production is paramount for harnessing and optimizing these microbial cell factories. This document details the core genetic components, regulatory mechanisms, and experimental methodologies crucial for advancing research and development in this field.

Core Genetics of PHA Synthesis: The pha Operon

The biosynthesis of PHAs is primarily governed by a set of core genes, often organized in an operon, collectively known as the pha genes. The most fundamental of these are phaA, phaB, and phaC, which encode the enzymatic machinery for the conversion of central metabolic intermediates into PHA polymers.[1][2]

-

phaA - β-Ketothiolase: This enzyme catalyzes the initial step in the PHA synthesis pathway, which involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[2][3]

-

phaB - Acetoacetyl-CoA Reductase: The acetoacetyl-CoA formed by PhaA is then reduced to (R)-3-hydroxybutyryl-CoA by this NADPH-dependent reductase.[4][5]

-

phaC - PHA Synthase: This key enzyme polymerizes the (R)-3-hydroxyacyl-CoA monomers into the final PHA polymer chain. The substrate specificity of the PHA synthase is a primary determinant of the type of PHA produced.[6][7]

The organization of these genes can vary between different bacterial species. In many well-studied PHA producers, such as Cupriavidus necator (formerly Ralstonia eutropha), these genes are clustered in the phaCAB operon.[8][9]

Classification of PHA Synthases (PhaC)

PHA synthases are categorized into four main classes based on their subunit composition and substrate specificity, which directly influences the type of PHA produced.[7][10]

| Class | Subunit Composition | Substrate Specificity (Carbon Chain Length of Monomers) | Representative Organism(s) |

| Class I | Homodimer (PhaC) | Short-chain-length (scl-PHA): 3-5 carbon atoms | Cupriavidus necator |

| Class II | Homodimer (PhaC) | Medium-chain-length (mcl-PHA): 6-14 carbon atoms | Pseudomonas putida |

| Class III | Heterodimer (PhaC + PhaE) | Short-chain-length (scl-PHA): 3-5 carbon atoms | Allochromatium vinosum |

| Class IV | Heterodimer (PhaC + PhaR) | Short-chain-length (scl-PHA): 3-5 carbon atoms | Bacillus megaterium |

Regulatory Networks Controlling PHA Synthesis

The synthesis of PHAs is a tightly regulated process, controlled by a complex interplay of specific and global regulatory systems. This ensures that carbon flux is appropriately channeled towards either cell growth or PHA accumulation based on nutrient availability.

Specific Regulators of PHA Synthesis

Several proteins have been identified that directly interact with components of the PHA synthesis machinery or the PHA granules themselves, modulating their activity.

-

PhaR (Repressor): PhaR acts as a repressor of the phaP gene, which encodes for phasin (B1169946) proteins.[11][12] In the absence of PHA granules, PhaR binds to the promoter region of phaP, inhibiting its transcription. When PHA synthesis is initiated, PhaR binds to the nascent PHA granules, releasing the repression of phaP and allowing for the production of phasins, which are crucial for granule formation and stability.[11][12] Deletion of phaR can lead to a decrease in overall PHA yields.[11]

-

PhaP (Phasin): These are small, amphiphilic proteins that coat the surface of PHA granules. They play a critical role in preventing the coalescence of granules, influencing their size and number, and are thought to facilitate the activity of PHA synthase.[1][13]

-

PhaD (Transcriptional Activator): In some bacteria, such as Pseudomonas putida, PhaD acts as a transcriptional activator of the pha genes, promoting PHA synthesis.

Global Regulatory Systems

PHA synthesis is also integrated into the broader metabolic network of the cell through global regulatory systems that respond to environmental cues.

-

Catabolite Repression Control (CRC): This system ensures that preferred carbon sources are utilized first. In the presence of readily metabolizable carbon sources, the expression of genes for the utilization of secondary carbon sources, including some pathways that feed into PHA synthesis, can be repressed.

-

GacS/GacA Two-Component System: This global regulatory system in pseudomonads has been shown to influence PHA production by controlling the expression of the pha cluster.[14]

-

rpoS (Sigma Factor): RpoS is a key regulator of the stationary phase and stress responses. In some bacteria, it has been implicated in the regulation of PHA metabolism.[14]

Quantitative Data on PHA Production

Genetic modifications have a profound impact on the yield and composition of PHAs. The following tables summarize key quantitative data from various studies.

PHA Production in Wild-Type and Recombinant Bacteria

| Bacterial Strain | Genetic Modification | Carbon Source | PHA Content (% of Cell Dry Weight) | PHA Titer (g/L) | Reference(s) |

| Pseudomonas putida KT2440 (Wild-Type) | - | p-coumaric acid | - | 0.158 | [11] |

| Pseudomonas putida KT2440 AG2162 | ΔphaZ, ΔfadBA1, ΔfadBA2, overexpression of phaG, alkK, phaC1, phaC2 | p-coumaric acid | - | 0.242 | [11] |

| Pseudomonas putida KT2440 (Wild-Type) | - | Crude Glycerol | 21.4 | 9.7 | [1] |

| Pseudomonas putida KT2440 | ΔphaZ | Crude Glycerol | 27.2 | 12.7 | [1] |

| Ralstonia eutropha H16 (Wild-Type) | - | Fructose | 71 | - | [14] |

| Escherichia coli LSBJ | Expressing PhaC from Plesiomonas shigelloides | Glucose | 54.2 | - | [15] |

| Recombinant E. coli | Expressing phaC1 from Pseudomonas sp. LDC-5 | Molasses | 75.5 | 3.06 | [16] |

| Recombinant E. coli | Expressing phaC1 from Pseudomonas sp. LDC-5 | Sucrose | 65.1 | 2.5 | [16] |